3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide
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Overview
Description
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and various aromatic substituents
Scientific Research Applications
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Pharmacology: Research focuses on its interaction with biological targets, including enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Chemical Biology: The compound is used as a tool to probe biological pathways and mechanisms, aiding in the discovery of new drug targets.
Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Aromatic Substitution: The ethoxyphenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions, using appropriate halogenated precursors and palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated precursors, palladium catalysts, bases like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-methoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide
- 3-[(4-ethoxyphenyl)(ethyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide
- 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide
Uniqueness
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of potency, selectivity, and stability, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-4-27-18-10-8-17(9-11-18)23(3)29(25,26)19-12-13-28-20(19)21(24)22-16-7-5-6-15(2)14-16/h5-14H,4H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSBRVQWTXINTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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